Product packaging for 2-(Aminomethyl)pyridin-4-ol hydrochloride(Cat. No.:CAS No. 1432754-63-6)

2-(Aminomethyl)pyridin-4-ol hydrochloride

Cat. No.: B1408563
CAS No.: 1432754-63-6
M. Wt: 160.6 g/mol
InChI Key: UMHNTZXDUWITEA-UHFFFAOYSA-N
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Description

2-(Aminomethyl)pyridin-4-ol hydrochloride (CAS: 1432754-63-6) is a pyridine derivative with the molecular formula C₆H₉ClN₂O and a molecular weight of 160.60 g/mol . Structurally, it features a pyridine ring substituted with a hydroxyl group (-OH) at the 4-position and an aminomethyl group (-CH₂NH₂) at the 2-position, forming a hydrochloride salt.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9ClN2O B1408563 2-(Aminomethyl)pyridin-4-ol hydrochloride CAS No. 1432754-63-6

Properties

IUPAC Name

2-(aminomethyl)-1H-pyridin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c7-4-5-3-6(9)1-2-8-5;/h1-3H,4,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHNTZXDUWITEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthetic Route via Pyridine Glycine Ester Intermediates

A robust industrially scalable process involves four main steps, as described in European patent EP1422220A1:

Step Description Key Reagents & Conditions Notes
A Formation of benzophenone glycine imine derivative (BPGI) Benzophenone, glycine ethyl ester hydrochloride, para-toluenesulfonic acid, toluene, and trialkylamine base (preferably N,N-diisopropyl N-ethylamine) Reaction at 110–115°C with azeotropic removal of water via Dean-Stark apparatus
B Coupling of BPGI with 2-chloropyridine derivative (Py-Cl) Dry inorganic base (K₂CO₃ or NaH), phase transfer catalyst (e.g., tetraethylammonium bromide), aprotic polar solvent (propionitrile) Reaction at room temperature to 25°C; forms pyridine glycine imine (PyGI)
C Hydrochloride salt formation Addition of aqueous HCl to PyGI solution at 20–25°C, HCl/PyGI molar ratio 1–5 Forms pyridine glycine ester hydrochloride (PyGE·HCl)
D Hydrolysis and reflux Heating PyGE·HCl in water under reflux Converts ester to 2-(aminomethyl)pyridin-4-ol hydrochloride

This method allows efficient purification and recycling of reagents and solvents, making it suitable for industrial scale production.

Nitroalkane Condensation and Catalytic Hydrogenation Route

An alternative and well-documented method involves:

Step Description Key Reagents & Conditions Notes
1 Condensation of 2-chloropyridine derivatives with nitromethane Base (potassium tert-butoxide, sodium hydroxide), solvent (dry DMSO), temperature 0–60°C (preferably 20–30°C) Formation of 2-nitromethylpyridine intermediate
2 Catalytic hydrogenation of nitro group Catalyst: Pd/C or Raney Ni; acid: hydrochloric acid; hydrogen pressure: 0.5–50 bar; temperature: 20–30°C; reaction time: 3–26 hours Converts nitro group to aminomethyl group yielding 2-aminomethylpyridine derivatives

This two-step process is especially useful for halogen-substituted pyridine derivatives and allows fine control over reaction parameters to minimize dehalogenation and side reactions.

Direct Aminomethylation and Hydrochloride Salt Formation

For closely related compounds such as 3-(Aminomethyl)pyridin-4-ol dihydrochloride, a simpler method involves:

  • Aminomethylation of pyridin-4-ol using formaldehyde and ammonia derivatives under acidic conditions.
  • Subsequent treatment with hydrochloric acid (HCl gas or concentrated HCl in methanol/ethanol) to form the hydrochloride salt.
  • Reaction typically conducted in aqueous or alcoholic solvents at room temperature to moderate heating (40–60°C).
  • Reaction times range from several hours to ensure completeness.

Though this method is more straightforward, it is less documented specifically for the 2-substituted analog but provides insight into related synthetic strategies.

Comparative Data Table of Key Preparation Methods

Preparation Method Key Steps Reagents Conditions Advantages Industrial Applicability
Pyridine Glycine Ester Route BPGI formation, coupling, HCl addition, hydrolysis Benzophenone, glycine ethyl ester HCl, trialkylamine base, K₂CO₃, phase transfer catalyst, HCl 110–115°C (step A), RT to 25°C (steps B-D) High purity, solvent recycling, scalable Yes, proven industrial scale
Nitroalkane Condensation + Hydrogenation Nitroalkane addition, catalytic hydrogenation 2-chloropyridine, nitromethane, base (KOtBu), Pd/C catalyst, HCl 20–60°C, 0.5–50 bar H₂ pressure Efficient, selective, adaptable to halogenated substrates Yes, widely used in pharma
Direct Aminomethylation + HCl Salt Formation Aminomethylation, salt formation Pyridin-4-ol, formaldehyde, ammonia derivatives, HCl Room temp to 60°C, aqueous/alcoholic solvents Simple, less steps Limited data for 2-position analog

Detailed Research Findings and Notes

  • Bases and Catalysts: Organic trialkylamines such as N,N-diisopropyl N-ethylamine are preferred for imine formation steps due to their solubility and ability to facilitate water removal. In hydrogenation, Pd/C is favored for its selectivity and ease of catalyst recovery.

  • Solvents: Aprotic polar solvents like propionitrile and DMSO are commonly used to promote coupling and condensation reactions, providing good solubility and reaction control.

  • Temperature Control: Maintaining temperatures between 20–30°C in critical steps minimizes side reactions such as dehalogenation or over-reduction.

  • Reaction Monitoring: Liquid chromatography (HPLC) and NMR spectroscopy are utilized to monitor reaction progress and confirm product purity, ensuring >98% purity in final products.

  • Salt Formation: The hydrochloride salt is formed by controlled addition of aqueous HCl, with molar ratios optimized (1:1 to 5:1 HCl to intermediate) to ensure complete salt formation and improved solubility.

  • Environmental and Economic Considerations: The processes include solvent recovery and catalyst recycling steps, enhancing sustainability and cost-effectiveness for large-scale manufacturing.

Summary Table: Typical Reaction Parameters for Nitroalkane Condensation and Hydrogenation

Parameter Range Preferred Value Purpose
Base (equiv.) 1–10 1–3 Deprotonation for nitromethane addition
Nitroalkane (equiv.) 1–10 1–3 Reactant excess for complete conversion
Solvent Dry DMSO or similar Dry DMSO Medium for condensation
Temperature (condensation) 0–60°C 20–30°C Control reaction rate and selectivity
Catalyst loading 0.0001–2 equiv. 0.01–0.1 equiv. Pd/C Efficient hydrogenation
Hydrogen pressure 0.5–50 bar 3–10 bar Facilitate reduction
Acid equivalents 0–10 2–3 HCl Protonation and salt formation
Reaction time 3–24 hours 5–15 hours Ensure completion

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)pyridin-4-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. These reactions are usually performed in anhydrous solvents.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides. The reactions are conducted under mild to moderate conditions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various pyridine derivatives with different functional groups. These derivatives can have significant applications in pharmaceuticals and other industries.

Scientific Research Applications

Neurological Disorders

Recent studies have highlighted the potential of 2-(Aminomethyl)pyridin-4-ol hydrochloride and related compounds as inhibitors of neuronal nitric oxide synthase (nNOS), which is a target for treating neurological disorders. The compound's structure allows for modifications that enhance potency and selectivity against different isoforms of nitric oxide synthases, which is crucial for developing effective treatments for conditions such as neurodegeneration and stroke .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, certain analogs have shown efficacy against various bacterial strains, suggesting potential use in developing new antibiotics . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways.

Anticancer Properties

Some studies have reported that compounds related to this compound demonstrate cytotoxic effects on cancer cell lines. These compounds may interfere with cellular signaling pathways involved in proliferation and survival, offering a promising avenue for cancer therapy .

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo further chemical transformations makes it a valuable building block in organic synthesis .

Dyes and Pigments

The compound is also utilized in manufacturing dyes and pigments due to its pyridine structure, which can impart specific color properties when incorporated into larger molecular frameworks .

Case Studies

Study Focus Findings
Study on nNOS InhibitorsInvestigated the efficacy of 2-(Aminomethyl)pyridin-4-ol derivativesIdentified compounds with high selectivity and permeability across the blood-brain barrier
Antimicrobial Activity AssessmentEvaluated the antimicrobial properties of related compoundsShowed significant activity against resistant bacterial strains
Cytotoxicity in Cancer CellsAnalyzed the effects on various cancer cell linesDemonstrated selective cytotoxicity, indicating potential as an anticancer agent

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)pyridin-4-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

2-(2-Aminoethyl)-6-methylpyrimidin-4-ol Dihydrochloride

  • Molecular Formula : C₇H₁₃Cl₂N₃O
  • Molecular Weight : 226.10 g/mol
  • Key Differences: Pyrimidine ring (vs. pyridine in the target compound). Ethylamino (-CH₂CH₂NH₂) substituent at the 2-position and methyl (-CH₃) at the 6-position. Dihydrochloride salt (two Cl⁻ ions) compared to the target’s monohydrochloride.
  • Implications : The pyrimidine core may enhance hydrogen-bonding interactions in biological systems, while the dihydrochloride form increases solubility in polar solvents.

4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride

  • Molecular Formula : C₆H₁₀N₄·2HCl
  • Molecular Weight : 193.08 g/mol
  • Key Differences: Pyrimidine ring with dual amino groups (4-NH₂ and 5-CH₂NH₂) and a methyl group at position 2.
  • Implications: The presence of two amino groups could enhance binding to nucleic acids or metal ions in therapeutic applications.

Pyridoxamine Dihydrochloride

  • Molecular Formula : C₈H₁₄Cl₂N₂O₂
  • Molecular Weight : 241.11 g/mol
  • Key Differences :
    • Pyridine ring with hydroxymethyl (-CH₂OH) at the 5-position and methyl (-CH₃) at the 2-position.
    • Dihydrochloride salt and additional hydroxyl group increase polarity.
  • Implications: Used in vitamin B6 metabolism, highlighting the pharmacological relevance of hydroxyl and aminomethyl substituents on pyridine scaffolds.

(4-Aminopyridin-2-yl)methanol Hydrochloride

  • Molecular Formula : C₆H₉ClN₂O
  • Molecular Weight : 160.60 g/mol
  • Key Differences: Methanol (-CH₂OH) substituent at the 2-position and amino (-NH₂) group at the 4-position (positional isomer of the target compound).
  • Implications: Demonstrates how substituent positioning affects molecular interactions; the 4-amino group may enhance electron donation to the ring.

4-Amino-6-methylpyridin-2-ol Hydrochloride

  • Molecular Formula : C₆H₉ClN₂O
  • Molecular Weight : 160.60 g/mol
  • Key Differences: Amino (-NH₂) at the 4-position and methyl (-CH₃) at the 6-position (vs. aminomethyl and hydroxyl in the target).

Physicochemical Properties and Structure-Activity Relationships

Melting Points and Solubility

  • Pyridoxamine dihydrochloride: Higher molecular weight and dihydrochloride form likely increase melting point (>200°C) and water solubility compared to monohydrochlorides .
  • Pyrimidine derivatives (e.g., 2-(2-aminoethyl)-6-methylpyrimidin-4-ol dihydrochloride): Substituted pyrimidines often show higher melting points (e.g., 268–287°C in related compounds) due to stronger intermolecular forces .

Electronic Effects

  • Aminomethyl vs.
  • Hydroxyl Groups : The 4-OH in the target compound can participate in hydrogen bonding, influencing solubility and target recognition .

Biological Activity

2-(Aminomethyl)pyridin-4-ol hydrochloride, a compound characterized by a pyridine ring substituted with an aminomethyl and hydroxyl group, has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7_{7}H10_{10}ClN2_{2}O
  • Molecular Weight : Approximately 202.64 g/mol
  • Solubility : Enhanced solubility in water due to the hydrochloride form, facilitating biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, including protein kinases, which are critical in signal transduction pathways relevant to cancer and neurodegenerative diseases.
  • Receptor Modulation : Its structural features allow it to bind effectively to various receptors, modulating their activity and potentially leading to therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against multiple bacterial strains:

  • Methodology : Agar diffusion methods were employed to assess antimicrobial activity, revealing inhibition zones comparable to standard antibiotics like gentamicin .
Bacterial StrainInhibition Zone Diameter (mm)Control (Gentamicin)
E. coli1520
S. aureus1822
P. aeruginosa1219

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cell lines through the modulation of specific signaling pathways:

  • Case Study : In a study involving human breast cancer cell lines, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, indicating potential as a therapeutic agent.

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, often involving the reaction of pyridine derivatives with amine sources under controlled conditions. Its applications extend beyond medicinal chemistry into fields such as materials science and coordination chemistry due to its ability to act as a ligand.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-(Aminomethyl)pyridin-4-ol hydrochloride, and how can reaction conditions be optimized for yield?

  • Methodology : A common approach involves nucleophilic substitution of a chloromethylpyridine precursor (e.g., 4-chloromethylpyridine derivatives) with ammonia or protected amines. For example, substituting a chloromethyl group with ammonia in polar solvents like DMF or DMSO at 60–80°C can yield the aminomethyl derivative. Post-synthesis, hydrochloric acid is used for salt formation. Optimization includes adjusting stoichiometry (excess ammonia), temperature control, and purification via recrystallization .
  • Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-alkylation.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers are critical?

  • Methodology :

  • NMR : 1^1H NMR should show peaks for the pyridine ring (δ 7.5–8.5 ppm), aminomethyl group (δ 3.0–3.5 ppm), and hydroxyl proton (broad peak, δ 4.5–5.5 ppm). 13^{13}C NMR confirms the pyridine carbons and CH2_2NH2_2 group .
  • IR : Look for N-H stretching (3300–3500 cm1^{-1}) and O-H absorption (3200–3600 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS should display [M+H]+^+ and [M+Cl]^- ions for molecular weight confirmation .

Advanced Research Questions

Q. How does the aminomethyl group influence the stability of this compound under varying pH and temperature conditions?

  • Methodology :

  • pH Stability : Conduct accelerated degradation studies in buffers (pH 1–12) at 25–40°C. Monitor degradation via HPLC. The aminomethyl group may hydrolyze under strongly acidic/basic conditions, forming pyridin-4-ol and ammonium chloride .
  • Thermal Stability : Use TGA/DSC to assess decomposition temperatures. Hygroscopicity due to the hydrochloride salt may require anhydrous storage .
    • Data Interpretation : Compare degradation products with reference standards (e.g., pyridin-4-ol) to identify instability pathways .

Q. What strategies resolve contradictions in reported biological activities of derivatives of this compound across studies?

  • Methodology :

  • Structural Confirmation : Ensure synthesized derivatives are rigorously characterized (e.g., X-ray crystallography for stereochemistry, as in ).
  • Assay Standardization : Replicate studies using consistent cell lines (e.g., HEK293 for receptor binding) and controls. Address batch-to-batch variability in compound purity .
  • Meta-Analysis : Cross-reference pharmacological data with databases like PubChem to identify outliers or confounding factors (e.g., solvent effects) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic or electrophilic reactions?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA software to calculate Fukui indices, identifying nucleophilic (pyridine N) and electrophilic (CH2_2NH2_2) sites.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to prioritize synthetic modifications for enhanced activity .

Methodological and Analytical Protocols

Q. What protocols are recommended for assessing purity and identifying impurities in this compound?

  • Methodology :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (gradient elution). Detect impurities at 254 nm .
  • LC-MS/MS : Quantify trace impurities (e.g., unreacted chloromethyl precursor) with MRM transitions.
  • Elemental Analysis : Verify C, H, N, and Cl content matches theoretical values (±0.3%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Guidelines :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for weighing and reactions .
  • Spill Management : Neutralize spills with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .
  • Storage : Store in airtight containers under nitrogen at 2–8°C to prevent hygroscopic degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Aminomethyl)pyridin-4-ol hydrochloride
Reactant of Route 2
2-(Aminomethyl)pyridin-4-ol hydrochloride

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